7-Hydroxy Quetiapine Acetate
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Overview
Description
7-Hydroxy Quetiapine Acetate is a metabolite of quetiapine, an atypical antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This compound is formed through the hydroxylation of quetiapine and exhibits distinct pharmacological properties that contribute to the therapeutic effects of quetiapine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Quetiapine Acetate involves the hydroxylation of quetiapine. This process is typically mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The reaction conditions often include the use of liver microsomes or recombinant enzymes to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant enzymes to achieve efficient hydroxylation. The product is then purified using chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Quetiapine Acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quetiapine carboxylic acid.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed:
Oxidation: Quetiapine carboxylic acid.
Reduction: Various reduced derivatives of this compound.
Substitution: Different substituted derivatives depending on the reagents used
Scientific Research Applications
7-Hydroxy Quetiapine Acetate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of quetiapine and its metabolites.
Biology: Studied for its role in the metabolism of quetiapine and its pharmacokinetic properties.
Medicine: Investigated for its potential therapeutic effects and contribution to the overall efficacy of quetiapine in treating psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and in the optimization of existing therapeutic regimens .
Mechanism of Action
The mechanism of action of 7-Hydroxy Quetiapine Acetate involves its interaction with various neurotransmitter receptors. It acts as an antagonist at dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors, contributing to its antipsychotic effects. Additionally, it exhibits partial agonist activity at serotonin 1A (5HT1A) receptors and antagonistic activity at adrenergic receptors, which may enhance its antidepressant properties .
Comparison with Similar Compounds
Norquetiapine: Another active metabolite of quetiapine with distinct pharmacological properties.
7-Hydroxy-N-desalkylquetiapine: A metabolite formed through the hydroxylation and dealkylation of quetiapine.
Quetiapine Carboxylic Acid: Formed through the oxidation of quetiapine .
Uniqueness: 7-Hydroxy Quetiapine Acetate is unique due to its specific hydroxylation at the 7th position, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors and contribute to the therapeutic effects of quetiapine sets it apart from other metabolites .
Properties
CAS No. |
329217-62-1 |
---|---|
Molecular Formula |
C₂₃H₂₇N₃O₄S |
Molecular Weight |
441.54 |
Synonyms |
11-[4-[2-[2-(Acetyloxy)ethoxy]ethyl]-1-piperazinyl]-dibenzo[b,f][1,4]thiazepin-7-ol |
Origin of Product |
United States |
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